Cas no 6711-46-2 (1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-)

1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- structure
6711-46-2 structure
Product Name:1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-
Número CAS:6711-46-2
MF:C10H16N2
Megavatios:164.247442245483
CID:516921
PubChem ID:81206
Update Time:2025-06-25

1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-
    • N,N-Dimethyl-N'-phenyl-1,2-ethanediamine
    • N,N-dimethyl-N'-phenylethylenediamine
    • 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl-
    • N,N-dimethyl-N'-phenylethane-1,2-diamine
    • UNII-H529KF3HCS
    • AKOS000253466
    • NS00036092
    • Z335250304
    • NCGC00327599-01
    • H529KF3HCS
    • 6711-46-2
    • 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-
    • BDBM50404731
    • CCG-356532
    • N',N'-dimethyl-N-phenylethane-1,2-diamine
    • F83232
    • N1,N1-Dimethyl-N2-phenylethane-1,2-diamine
    • AB01322874-02
    • DTXSID1064459
    • N,N-dimethyl-N'-phenyl-ethylenediamine
    • DIMETHYL(2-(PHENYLAMINO)ETHYL)AMINE
    • dimethyl[2-(phenylamino)ethyl]amine
    • N-[2-(dimethylamino)ethyl]aniline
    • N-(2-(Dimethylamino)ethyl)aniline
    • EINECS 229-760-3
    • CHEMBL138614
    • SCHEMBL171395
    • N,N-dimethyl-N'-phenylethylenedi-amine
    • CS-0252231
    • EN300-59495
    • STK832181
    • DB-101651
    • Renchi: 1S/C10H16N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
    • Clave inchi: FRCVOKAWJJIJHQ-UHFFFAOYSA-N
    • Sonrisas: N(C)(C)CCNC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 164.13148
  • Masa isotópica única: 164.131
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 4
  • Complejidad: 106
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 15.3A^2

Propiedades experimentales

  • Denso: 0.991
  • Punto de ebullición: 266.1°C at 760 mmHg
  • Punto de inflamación: 113.2°C
  • índice de refracción: 1.558
  • PSA: 15.27

1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- PrecioMás >>

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